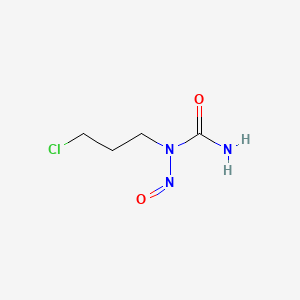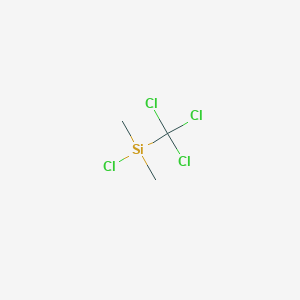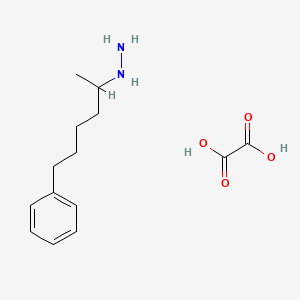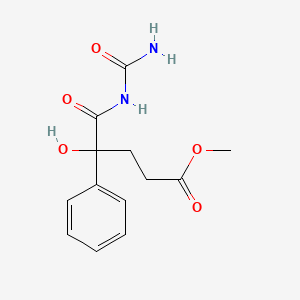
Lanthanum--silver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–silver (1/1) is a compound formed by the combination of lanthanum and silver in a 1:1 ratio Lanthanum is a soft, ductile, silvery-white metal that belongs to the lanthanide series, while silver is a well-known precious metal with excellent electrical and thermal conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–silver (1/1) can be achieved through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of lanthanum and silver salts in an aqueous solution, followed by the precipitation of the compound. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, lanthanum–silver (1/1) can be produced using high-temperature solid-state reactions. This involves mixing lanthanum oxide and silver oxide in stoichiometric amounts and heating the mixture in a furnace at elevated temperatures. The resulting product is then purified through various techniques such as filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Lanthanum–silver (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lanthanum–silver (1/1) can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of lanthanum oxide and silver oxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride. This reaction is usually carried out under controlled temperature and pressure conditions.
Substitution: Lanthanum–silver (1/1) can undergo substitution reactions with halogens or other reactive species, leading to the formation of various lanthanum and silver halides.
Major Products Formed: The major products formed from these reactions include lanthanum oxide, silver oxide, and various lanthanum and silver halides.
Scientific Research Applications
Lanthanum–silver (1/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions makes it valuable in industrial chemistry.
Biology: Lanthanum–silver (1/1) is studied for its potential antimicrobial properties. Silver nanoparticles, in particular, are known for their ability to inhibit the growth of bacteria and other microorganisms.
Medicine: The compound is explored for its potential use in medical devices and implants due to its biocompatibility and antimicrobial properties. It is also investigated for its role in drug delivery systems.
Industry: Lanthanum–silver (1/1) is used in the production of advanced materials, including conductive coatings and sensors. Its unique electrical and thermal properties make it suitable for various industrial applications.
Mechanism of Action
Lanthanum–silver (1/1) can be compared with other similar compounds to highlight its uniqueness:
Lanthanum Oxide (La₂O₃): While lanthanum oxide is primarily used as a catalyst and in optical materials, lanthanum–silver (1/1) offers additional antimicrobial properties due to the presence of silver.
Silver Nanoparticles (AgNPs): Silver nanoparticles are widely known for their antimicrobial properties. the combination with lanthanum enhances the compound’s catalytic activity and stability.
Lanthanum Fluoride (LaF₃): Lanthanum fluoride is used in optical applications, but it lacks the antimicrobial and catalytic properties of lanthanum–silver (1/1).
Comparison with Similar Compounds
- Lanthanum Oxide (La₂O₃)
- Silver Nanoparticles (AgNPs)
- Lanthanum Fluoride (LaF₃)
- Lanthanum Chloride (LaCl₃)
- Silver Chloride (AgCl)
Properties
CAS No. |
12041-03-1 |
|---|---|
Molecular Formula |
AgLa |
Molecular Weight |
246.774 g/mol |
IUPAC Name |
lanthanum;silver |
InChI |
InChI=1S/Ag.La |
InChI Key |
GDHNMQIBSKTFPO-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




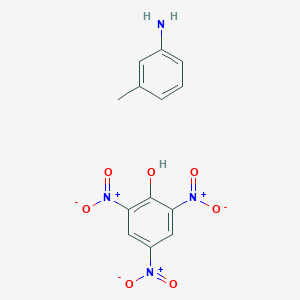

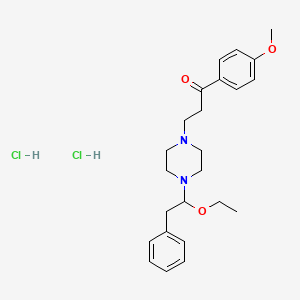

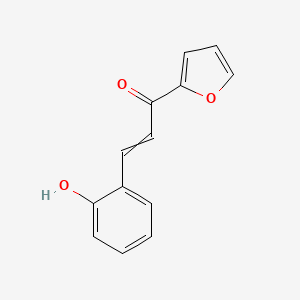
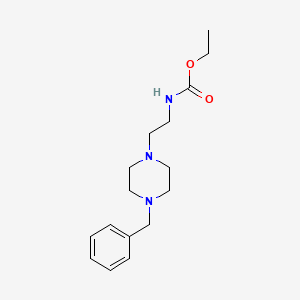
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
